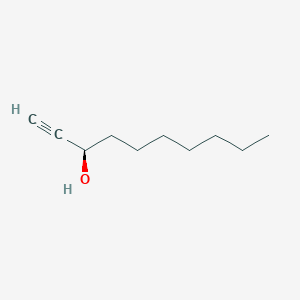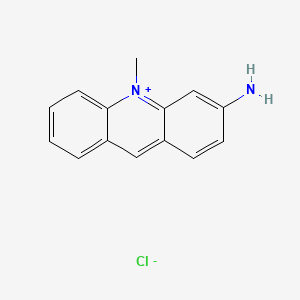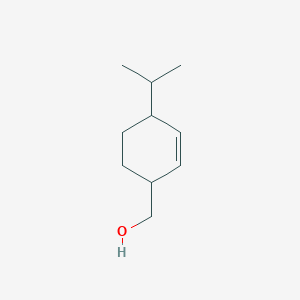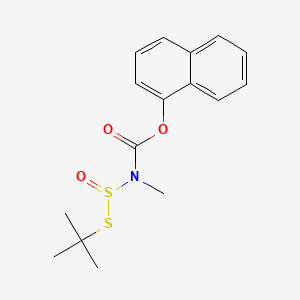![molecular formula C15H9FN4O B14452256 8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 77779-48-7](/img/structure/B14452256.png)
8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of quinolinyl-pyrazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of fluorine and pyridine moieties in its structure contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.
化学反应分析
Types of Reactions
8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with varying properties.
科学研究应用
8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and pyridine groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of tumor growth or the suppression of microbial activity .
相似化合物的比较
Similar Compounds
Quinoline: A nitrogenous base with a similar quinoline scaffold but lacking the pyrazole and fluorine groups.
Pyrazoloquinoline: Compounds with a pyrazole ring fused to a quinoline scaffold, but without the specific fluorine and pyridine substitutions.
Fluoropyridines: Compounds containing fluorine-substituted pyridine rings, but lacking the quinoline and pyrazole components.
Uniqueness
8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is unique due to the combination of its fluorine, pyridine, and pyrazole groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and the potential for diverse applications in various fields.
属性
| 77779-48-7 | |
分子式 |
C15H9FN4O |
分子量 |
280.26 g/mol |
IUPAC 名称 |
8-fluoro-2-pyridin-2-yl-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C15H9FN4O/c16-9-4-5-12-10(7-9)14-11(8-18-12)15(21)20(19-14)13-3-1-2-6-17-13/h1-8,19H |
InChI 键 |
STAHIBXSEFHULU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)


![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)

![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)



![Zinc bis[tris(trimethylsilyl)methanide]](/img/no-structure.png)

